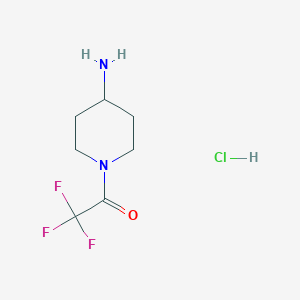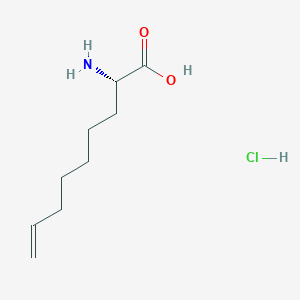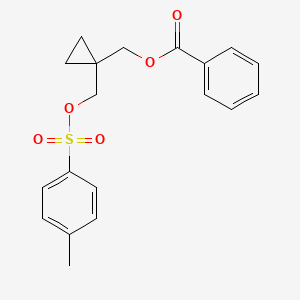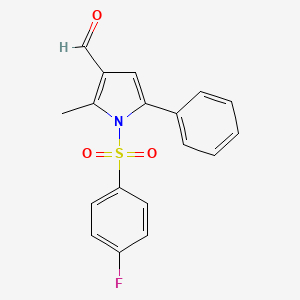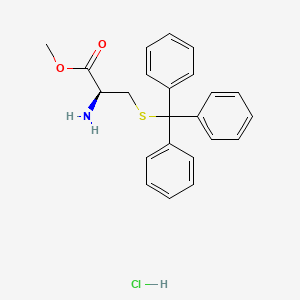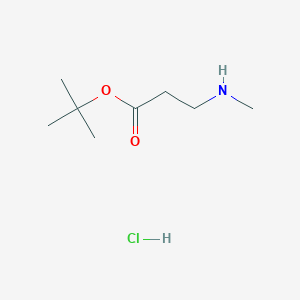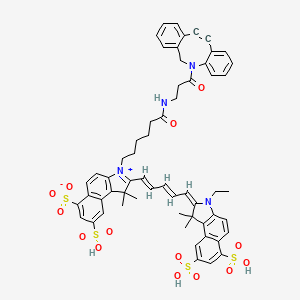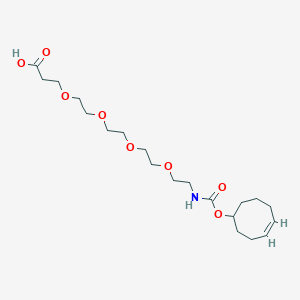
TCO-PEG4-酸
描述
TCO-PEG4-Acid is an amine-reactive, non-activated building block with enhanced solubility in aqueous media due to the hydrophilic PEG spacer arm . It is commonly used for derivatizing amine-containing molecules in the presence of activators (e.g., EDC, or HATU) through a stable amide bond .
Synthesis Analysis
TCO-PEG4-Acid can be conjugated to an oligonucleotide containing a primary amine using NHS ester chemistry . It is also used as a building block in the synthesis of PROTACs .Molecular Structure Analysis
The molecular formula of TCO-PEG4-Acid is C20H35NO8 . It has a molecular weight of 417.49 . The structure of TCO-PEG4-Acid contains a total of 64 bonds, including 29 non-H bonds, 3 multiple bonds, 17 rotatable bonds, 3 double bonds, 1 eight-membered ring, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), 1 hydroxyl group, and 4 ethers (aliphatic) .Chemical Reactions Analysis
TCO-PEG4-Acid is highly reactive with tetrazine in an inverse electron demand Diels Alder (IEDDA) reaction followed by a retro-DA reaction . This reaction is a bioorthogonal reaction that possesses exceptional kinetics (k > 800 -1 s -1) and selectivity .Physical And Chemical Properties Analysis
TCO-PEG4-Acid is a colorless to slightly yellow oil . It is soluble in DMSO, DMF, DCM, THF, and Chloroform . The hydrophilic PEG spacer increases its solubility in aqueous media .科学研究应用
增强的生物正交反应: Rahim 等人 (2015) 发现通过亲水性聚 (乙二醇) (PEG) 连接子结合 TCO 可显著增强其在生物正交预靶向应用中的反应性。这种增强在功能密度上提高了五倍以上,同时不影响抗体结合,从而展示了用于癌症生物标志物的改进的成像能力 (Rahim, Kota, & Haun, 2015).
癌症中的预靶向放射免疫治疗: Rondon 等人 (2017) 专注于通过接枝 TCO 衍生物来修饰单克隆抗体,用于结直肠癌模型中的预靶向放射免疫治疗。他们发现使用 PEG 连接子可以更好地获取 TCO 接枝,但可能会减少反应性 TCO 的数量 (Rondon 等人,2017).
改进的诊断成像: Edem 等人 (2020) 开发了一种 68Ga 标记的 DOTA-四嗪作为预靶向成像的 PET 替代品。本研究说明了 TCO 在推进诊断成像技术(尤其是癌症检测)中的效用 (Edem 等人,2020).
蛋白质硫醇氧化还原态研究: Cobley 等人 (2019) 利用 TCO-Tz Click PEGylation 来研究线粒体 ATP 合酶亚基 α 氧化。他们的研究提供了有关可逆 ATP-α-F1 氧化的见解,强调了 TCO 在探测蛋白质硫醇氧化还原态中的效用 (Cobley 等人,2019).
放射性同位素癌症治疗: Chao 等人 (2018) 探索了使用 PEG 修饰的纳米级配位聚合物进行放射性同位素癌症治疗。他们的研究结果表明,TCO 可以发挥作用,增强使用放射性同位素进行癌症治疗的疗效 (Chao 等人,2018).
药物活化和递送: Davies 等人 (2019) 展示了使用生物正交化学(包括 TCO)进行药物的受控活化。这种方法对于靶向药物递送和活化至关重要,展示了 TCO 在药物化学中的多功能性 (Davies 等人,2019).
作用机制
Target of Action
TCO-PEG4-Acid is a PEG-based linker used in the synthesis of PROTACs . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to degrade a specific target protein . The primary targets of TCO-PEG4-Acid are therefore the E3 ubiquitin ligase and the target protein identified for degradation .
Mode of Action
TCO-PEG4-Acid contains a TCO (trans-cycloctene) and a terminal carboxylic acid . The terminal carboxylic acid can react with primary amine groups in the presence of activators such as EDC . The TCO moiety is highly reactive with tetrazine in an inverse electron demand Diels Alder (IEDDA) reaction followed by a retro-DA reaction . This reaction forms a stable dihydropyridazine linkage .
Biochemical Pathways
The key biochemical pathway involved in the action of TCO-PEG4-Acid is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By linking an E3 ubiquitin ligase to a target protein, PROTACs like TCO-PEG4-Acid can selectively degrade target proteins .
Pharmacokinetics
The hydrophilic peg spacer in tco-peg4-acid increases its solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The primary result of TCO-PEG4-Acid’s action is the selective degradation of target proteins . By exploiting the ubiquitin-proteasome system, TCO-PEG4-Acid can lead to the degradation of specific proteins within cells .
Action Environment
The action of TCO-PEG4-Acid is influenced by the chemical environment within cells. The IEDDA reaction between TCO and tetrazine is highly selective and has extremely fast kinetics , enabling the conjugation of two low abundance biopolymers in an aqueous and otherwise complex chemical environment . The hydrophilic PEG spacer in TCO-PEG4-Acid also enhances its solubility in aqueous media , which could influence its action, efficacy, and stability.
安全和危害
未来方向
生化分析
Biochemical Properties
TCO-PEG4-Acid is highly reactive and is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . TCO-PEG4-Acid, therefore, plays a crucial role in the formation of these PROTACs .
Cellular Effects
The effects of TCO-PEG4-Acid on cells are primarily observed through its role in the formation of PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . Therefore, TCO-PEG4-Acid indirectly influences cell function by contributing to the degradation of specific proteins .
Molecular Mechanism
The molecular mechanism of TCO-PEG4-Acid is based on its ability to react with amine-containing molecules . This reaction is used to create PROTACs, which bind to target proteins and E3 ubiquitin ligases . The formation of this ternary complex leads to the ubiquitination and subsequent degradation of the target protein .
Temporal Effects in Laboratory Settings
Its stability and reactivity make it a valuable tool in biochemical research .
Metabolic Pathways
TCO-PEG4-Acid is involved in the synthesis of PROTACs
Transport and Distribution
Its role in the formation of PROTACs suggests that it may be distributed wherever these compounds are synthesized and utilized .
Subcellular Localization
Given its role in the formation of PROTACs, it is likely to be found wherever these compounds are synthesized and utilized .
属性
IUPAC Name |
3-[2-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO8/c22-19(23)8-10-25-12-14-27-16-17-28-15-13-26-11-9-21-20(24)29-18-6-4-2-1-3-5-7-18/h1-2,18H,3-17H2,(H,21,24)(H,22,23)/b2-1+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNKSDUNMXNXDE-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCOCCOCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Fluoro-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one HCl](/img/structure/B6361084.png)



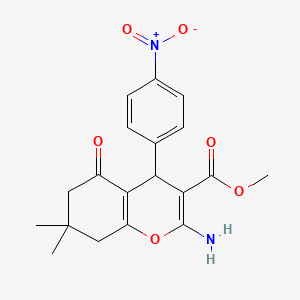
![1-Ethyl-2,3-dimethylimidazolium tosylate, 98% [EDiMlM] [TOS]](/img/structure/B6361101.png)
